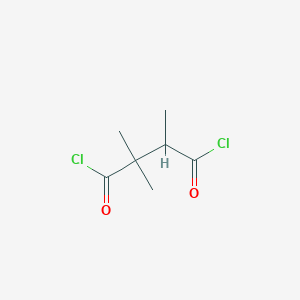
2-Methylbutyl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl 4-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom attached to the benzene ring and a 2-methylbutyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbutyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction parameters, ensuring high yield and purity of the product. The final product is typically purified using advanced separation techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbutyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybenzoate derivatives.
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 4-Hydroxybenzoate derivatives.
Oxidation: 4-Bromobenzoic acid.
Reduction: 2-Methylbutyl 4-bromobenzyl alcohol.
Applications De Recherche Scientifique
2-Methylbutyl 4-bromobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylbutyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the benzene ring towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
Methyl 4-bromobenzoate: Similar structure but with a methyl ester group instead of a 2-methylbutyl group.
Ethyl 4-bromobenzoate: Similar structure but with an ethyl ester group.
Propyl 4-bromobenzoate: Similar structure but with a propyl ester group.
Uniqueness: 2-Methylbutyl 4-bromobenzoate is unique due to the presence of the 2-methylbutyl ester group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
121051-36-3 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-methylbutyl 4-bromobenzoate |
InChI |
InChI=1S/C12H15BrO2/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
BIQDEPCHVKIHTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



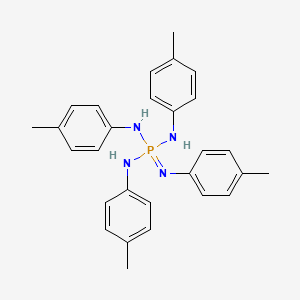
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
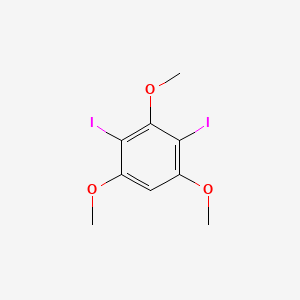
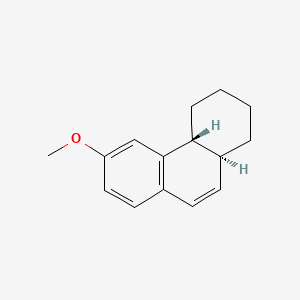
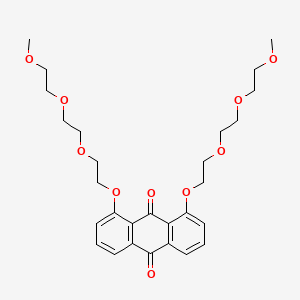
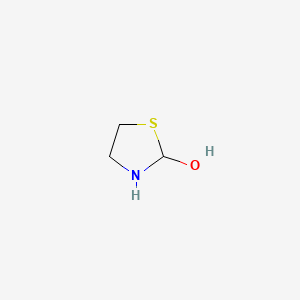

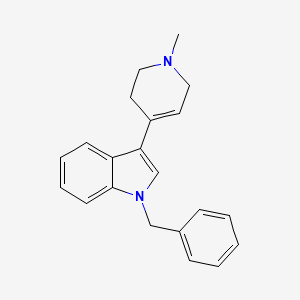
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

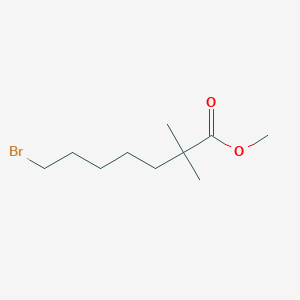
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
